

An In-depth Technical Guide to the Synthesis and Purification of Brecanavir

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Compound of Interest		
Compound Name:	Brecanavir	
Cat. No.:	B1667775	Get Quote

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Introduction

Brecanavir (GW640385) is a potent, second-generation HIV-1 protease inhibitor that was under development by GlaxoSmithKline. Although its clinical development was discontinued due to formulation challenges, the synthetic route to this complex molecule remains a subject of interest for medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the plausible synthetic pathways and purification methods for **Brecanavir**, based on available scientific literature and patents concerning its structural components and analogous compounds.

Chemical Structure

The chemical structure of **Brecanavir** is characterized by a central (1S,2R)-1-benzyl-2-hydroxy-3-aminopropyl core, an N-isobutyl sulfonamide group, a distinctive (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate moiety, and a 4-(benzo[d][1][2]dioxol-5-yloxy)benzamide group.

Retrosynthetic Analysis

A logical retrosynthetic analysis of **Brecanavir** suggests a convergent synthesis strategy. The molecule can be disconnected into three key fragments:



- Fragment A: The chiral core, (2R,3S)-3-amino-1-phenyl-butan-2-ol.
- Fragment B: The chiral ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
- Fragment C: The aromatic side chain, 4-(benzo[d][1][2]dioxol-5-yloxy)benzoic acid.
- Fragment D: The sulfonamide moiety precursor, N-isobutyl-N-(4-methoxy-3-((trimethylsilyl)oxy)phenyl)sulfamoyl chloride (a plausible precursor).

The synthesis would involve the sequential coupling of these fragments.

Synthesis of Key Intermediates Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3ol (Fragment B)

The synthesis of this chiral bicyclic ether is a critical part of the overall process and has been reported in the literature.[1][3] One effective method involves an asymmetric cycloaddition reaction.

Experimental Protocol:

- [4+3] Cycloaddition: A Lewis acid-catalyzed asymmetric [4+3] cycloaddition between a chiral furan and an oxyallyl cation generated in situ from a dihaloketone.
- Reduction: The resulting cycloadduct is then subjected to stereoselective reduction of the ketone functionality.
- Cyclization: Subsequent intramolecular cyclization affords the desired hexahydrofuro[2,3-b]furan-3-ol.
- Purification: Purification is typically achieved by column chromatography on silica gel.



Step	Reagents and Conditions	Typical Yield (%)
Cycloaddition	Chiral furan, dihaloketone, Lewis acid (e.g., Sc(OTf)₃)	60-70
Reduction	NaBH₄, CeCl₃·7H₂O, MeOH	85-95
Cyclization	Acid or base catalysis	70-80

Synthesis of 4-(benzo[d][1][2]dioxol-5-yloxy)benzoic acid (Fragment C)

This fragment can be synthesized via a nucleophilic aromatic substitution reaction.

Experimental Protocol:

- Williamson Ether Synthesis: Reaction of 4-hydroxybenzoic acid methyl ester with 5bromobenzo[d][1][2]dioxole in the presence of a copper catalyst and a base.
- Hydrolysis: Saponification of the resulting methyl ester to the carboxylic acid.
- Purification: Recrystallization from a suitable solvent system like ethanol/water.

Step	Reagents and Conditions	Typical Yield (%)
Ether Synthesis	4-hydroxybenzoic acid methyl ester, 5-bromobenzo[d][1] [2]dioxole, Cul, K2CO3, DMF	75-85
Hydrolysis	NaOH, MeOH/H₂O, reflux	90-98

Final Assembly of Brecanavir

The final assembly involves the coupling of the synthesized fragments.

Experimental Protocol:



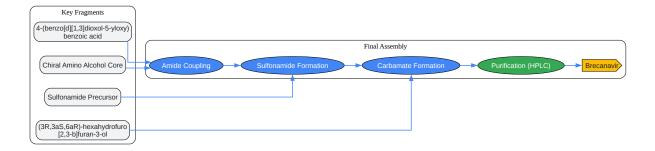
- Amide Coupling: The chiral amino alcohol core (Fragment A) is first coupled with the benzoic acid derivative (Fragment C) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
- Sulfonamide Formation: The resulting intermediate is then reacted with the sulfonyl chloride precursor (Fragment D) to form the sulfonamide linkage.
- Carbamate Formation: The final step is the coupling of the hydroxyl group of the core with the chiral furanol (Fragment B) to form the carbamate. This can be achieved by activating the alcohol of Fragment B as a chloroformate or by using a coupling reagent like carbonyldiimidazole (CDI).
- Final Purification: The crude **Brecanavir** is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.

Step	Reagents and Conditions	Typical Yield (%)
Amide Coupling	Fragment A, Fragment C, HATU, DIPEA, DMF	80-90
Sulfonamide Formation	Intermediate from step 1, Fragment D, Pyridine	60-70
Carbamate Formation	Intermediate from step 2, Fragment B, CDI, CH ₂ Cl ₂	50-60

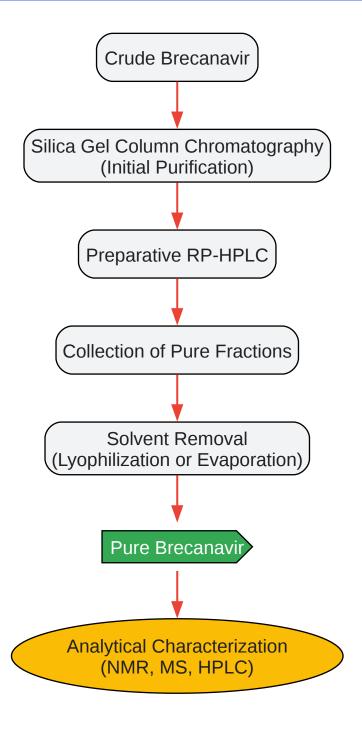
Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a logical workflow.









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